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Compound of Interest

Compound Name:
2,3-dihydro-1H-indene-2-

carbaldehyde

Cat. No.: B1640351 Get Quote

An In-depth Technical Guide to the Physical Properties of 2,3-dihydro-1H-indene-2-
carbaldehyde

Abstract
This technical guide provides a comprehensive overview of the core physical and chemical

properties of 2,3-dihydro-1H-indene-2-carbaldehyde (CAS No: 37414-44-1). Intended for

researchers, chemists, and drug development professionals, this document synthesizes critical

data including molecular structure, physicochemical properties, spectroscopic signatures, and

safety protocols. The guide emphasizes the practical application of this data in a laboratory

setting by providing detailed experimental workflows for property determination. By grounding

all claims in authoritative sources and explaining the causality behind experimental choices,

this document serves as a reliable reference for the handling, characterization, and utilization

of this important chemical intermediate.

Chemical Identity and Structure
2,3-dihydro-1H-indene-2-carbaldehyde is a bicyclic aromatic aldehyde. Its structure,

consisting of a benzene ring fused to a cyclopentane ring which is substituted with a formyl

group at the second position, makes it a valuable intermediate in organic synthesis. It is a

bioisostere of 2,3-dihydrobenzo[b]thiophene and has been investigated for its potential as a

selective antagonist in biological systems.
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IUPAC Name: 2,3-dihydro-1H-indene-2-carbaldehyde

Synonyms: Indane-2-carboxaldehyde

CAS Number: 37414-44-1

Molecular Formula: C₁₀H₁₀O[1]

Molecular Weight: 146.19 g/mol [1]

InChI Key: KPTYDOSQASSERS-UHFFFAOYSA-N[1]

Caption: 2D Structure of 2,3-dihydro-1H-indene-2-carbaldehyde.

Tabulated Physical Properties
The physical properties of a compound are critical for its identification, purification, and use in

chemical reactions. The following table summarizes the known and predicted properties of 2,3-
dihydro-1H-indene-2-carbaldehyde.

Property Value Source

CAS Number 37414-44-1

Molecular Formula C₁₀H₁₀O [1]

Molecular Weight 146.19 g/mol [1]

Appearance Light brownish oil [1]

Refractive Index (n²⁰/D) 1.639 [2]

Boiling Point
247.3 ± 19.0 °C (Predicted for

isomer)
[3]

Density
1.168 ± 0.06 g/cm³ (Predicted

for isomer)
[3]

Note: Some data, such as boiling point and density, are predicted values for the related isomer

1H-Indene-1-carboxaldehyde, as experimental data for the 2-carbaldehyde isomer is not
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readily available.

Detailed Physicochemical Analysis
3.1 Appearance and State The compound is described as a light brownish oil, indicating it is a

liquid at standard temperature and pressure.[1] Its oily consistency is typical for organic

molecules of this molecular weight that lack strong intermolecular hydrogen bonding

capabilities.

3.2 Refractive Index The refractive index is a fundamental physical constant that measures

how light propagates through a substance. For 2,3-dihydro-1H-indene-2-carbaldehyde, the

reported value is 1.639.[2] This high value is characteristic of compounds containing aromatic

rings. The measurement of the refractive index is a rapid and non-destructive method for

verifying the identity and assessing the purity of a liquid sample.

3.3 Solubility While specific solubility data is scarce, the molecular structure allows for reliable

predictions. The presence of the polar aldehyde group imparts some polarity, but the dominant

bicyclic hydrocarbon structure suggests it is largely nonpolar. Therefore, it is expected to have

low solubility in water but good solubility in common organic solvents such as ether,

tetrahydrofuran (THF), and dichloromethane (DCM), which is consistent with its use in organic

synthesis.[1]

3.4 Stability and Reactivity Safety data for related compounds indicates that 2,3-dihydro-1H-
indene-2-carbaldehyde may be sensitive to light and air.[4] The aldehyde functional group is

susceptible to oxidation to a carboxylic acid, especially upon prolonged exposure to air.

Therefore, it is often recommended to store the compound under an inert atmosphere, such as

nitrogen or argon, and in a cool, dark place.[4][5] It is incompatible with strong oxidizing agents,

strong reducing agents, and strong bases.[4]

Spectroscopic Profile and Characterization
Workflow
Spectroscopic analysis is essential for confirming the structure and purity of the compound.

4.1 Expected Spectroscopic Signatures:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons (in the range of 7.0-7.5 ppm), the aliphatic protons of the five-membered

ring (around 2.5-3.5 ppm), and a distinct singlet for the aldehydic proton (downfield, typically

9-10 ppm).

¹³C NMR: The carbon NMR would display signals for the aromatic carbons, the aliphatic

carbons of the indane core, and a highly deshielded signal for the carbonyl carbon of the

aldehyde group (typically >190 ppm).

Infrared (IR) Spectroscopy: The IR spectrum should feature a strong, sharp absorption band

around 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of an

aliphatic aldehyde. Aromatic C-H and C=C stretching bands would also be present.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z

= 146, corresponding to the molecular weight of the compound.

4.2 Experimental Workflow for Characterization A systematic workflow ensures accurate and

reproducible characterization of the compound. This process integrates physical property

measurements with spectroscopic analysis.

Caption: Workflow for the physicochemical and spectroscopic characterization.

Experimental Protocols
5.1 Protocol for Measuring Refractive Index

Objective: To determine the refractive index of the liquid sample using an Abbe

refractometer.

Apparatus: Abbe refractometer, constant temperature water bath (20°C), pipette, lint-free

tissues, and ethanol.

Procedure:

Ensure the refractometer is calibrated using a standard of known refractive index (e.g.,

distilled water).

Set the circulating water bath to maintain the prism temperature at 20.0 ± 0.1 °C.
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Using a clean pipette, place 2-3 drops of 2,3-dihydro-1H-indene-2-carbaldehyde onto

the surface of the lower prism.

Close the prisms firmly. The liquid should spread evenly to form a thin film.

Adjust the light source and mirror to illuminate the field of view.

Rotate the coarse and fine adjustment knobs until the dividing line between the light and

dark fields is sharp and centered on the crosshairs.

If a color fringe is observed, adjust the chromaticity screw until the boundary is sharp and

achromatic.

Read the refractive index value from the scale.

Clean the prisms immediately after the measurement using a soft tissue moistened with

ethanol.

5.2 Protocol for Safe Handling and Storage

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical

fume hood, to avoid inhalation of vapors.[4][6]

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from

heat, sparks, and open flames.[4][5] For long-term stability, store under an inert atmosphere

(nitrogen or argon) to protect against oxidation.[4]

Spill Management: In case of a spill, remove all sources of ignition.[4] Absorb the spill with

an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for

disposal.[4] Do not flush into surface water.[4]

Conclusion
2,3-dihydro-1H-indene-2-carbaldehyde is a valuable chemical intermediate with a distinct set

of physical properties. Its identity as a high-refractive-index liquid, coupled with its characteristic
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spectroscopic signatures, provides a clear basis for its characterization. Understanding these

properties, along with proper handling and storage procedures, is paramount for its effective

and safe use in research and development. The protocols and data synthesized in this guide

offer a foundational resource for scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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